N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a chromene moiety, and functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
The synthesis of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzothiophene and chromene intermediates, followed by their coupling through carbamoylation and subsequent functional group modifications. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ethoxypropyl groups, leading to the formation of substituted derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations
Scientific Research Applications
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.
Industry: It may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
When compared to similar compounds, N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,7-dimethyl-4-oxo-4H-1-benzopyran-2-carboxamide
- N-{3-[(3-ethoxypropyl)carbamoyl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, which can influence their applications and biological activity .
Properties
Molecular Formula |
C26H30N2O5S |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H30N2O5S/c1-4-32-11-7-10-27-25(31)23-17-8-5-6-9-21(17)34-26(23)28-24(30)20-14-18(29)22-16(3)12-15(2)13-19(22)33-20/h12-14H,4-11H2,1-3H3,(H,27,31)(H,28,30) |
InChI Key |
ZQRFCLBHKVBONN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
Origin of Product |
United States |
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